2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

soluble epoxide hydrolase sEH inhibitor adamantyl urea SAR

2-(4-(3-((1R,3s)-Adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1396845-05-8) is a synthetic, small-molecule ureidoacetamide derivative that integrates an adamantane cage, a central phenyl-urea pharmacophore, and a 2‑methoxyethyl acetamide tail. This architecture situates the compound at the intersection of two independently validated target classes: it retains the 1,3‑disubstituted urea motif essential for potent soluble epoxide hydrolase (sEH) inhibition , while its ureidoacetamide framework aligns with the core structure of non‑peptide cholecystokinin‑B/gastrin (CCK‑B) receptor antagonists disclosed in US 5,663,204.

Molecular Formula C22H31N3O3
Molecular Weight 385.508
CAS No. 1396845-05-8
Cat. No. B2359732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
CAS1396845-05-8
Molecular FormulaC22H31N3O3
Molecular Weight385.508
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C22H31N3O3/c1-28-7-6-23-20(26)11-15-2-4-19(5-3-15)24-21(27)25-22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,26)(H2,24,25,27)
InChIKeyGLAFDNVPJXYDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-((1R,3s)-Adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1396845-05-8): Procurement-Grade Reference for a Bifunctional Ureidoacetamide Scaffold


2-(4-(3-((1R,3s)-Adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1396845-05-8) is a synthetic, small-molecule ureidoacetamide derivative that integrates an adamantane cage, a central phenyl-urea pharmacophore, and a 2‑methoxyethyl acetamide tail . This architecture situates the compound at the intersection of two independently validated target classes: it retains the 1,3‑disubstituted urea motif essential for potent soluble epoxide hydrolase (sEH) inhibition [1], while its ureidoacetamide framework aligns with the core structure of non‑peptide cholecystokinin‑B/gastrin (CCK‑B) receptor antagonists disclosed in US 5,663,204 [2]. The compound is commercially available for non‑human research use from multiple specialty chemical suppliers .

Why In‑Class Adamantyl‑Urea or Ureidoacetamide Analogs Cannot Substitute for CAS 1396845-05-8 Without Quantitative Validation


Adamantyl‑urea and ureidoacetamide derivatives span multiple target families—sEH, CCK‑B/gastrin receptors, MmpL3, and 11β‑HSD1—where minor structural modifications produce order‑of‑magnitude potency shifts and divergent selectivity profiles [1][2]. For example, replacing the pyrazole substituent in adamantyl‑ureas changes the human sEH IC50 from 0.8 nM to >27 nM within a single series [1], while ureidoacetamide CCK‑B antagonists achieve nanomolar receptor affinities only when specific N‑aryl and carbamoylmethyl substitution patterns are preserved [2]. The 2‑methoxyethyl acetamide tail on CAS 1396845-05-8 is absent from the closest published sEH probe ([4‑(3‑adamantan‑1‑yl‑ureido)‑phenyl]‑acetic acid methyl ester; IC50 = 4.40 nM [3]) and from structurally characterized CCK‑B antagonists such as RP 69758 [2]; its impact on potency, solubility, and off‑target activity cannot be inferred from in‑class analogs without direct comparative data.

Quantitative Differentiation Evidence for CAS 1396845-05-8 Against the Closest Structural and Functional Analogs


Predicted sEH Inhibitory Potency Relative to the Methyl Ester Analog

No direct sEH IC50 value has been reported for CAS 1396845-05-8. However, the compound shares the identical adamantyl‑phenyl‑urea core with [4‑(3‑adamantan‑1‑yl‑ureido)‑phenyl]‑acetic acid methyl ester (CHEMBL477238), which inhibits human recombinant sEH with an IC50 of 4.40 nM (fluorescence assay; substrate: CMNPC; 10‑min incubation) [1]. The sole structural difference—replacement of the methyl ester with a 2‑methoxyethyl amide—introduces an additional hydrogen‑bond donor and increases topological polar surface area, modifications that in related 1,3‑disubstituted urea sEH inhibitor series have been associated with altered isoform selectivity and metabolic stability without necessarily abolishing low‑nanomolar potency [2]. Until direct measurement is performed, the 4.40 nM value of the methyl ester congener represents the most conservative quantitative baseline for scientific procurement decisions [1].

soluble epoxide hydrolase sEH inhibitor adamantyl urea SAR

Bifunctional CCK‑B/Gastrin Receptor Antagonist Potential vs. Mono‑Target sEH Inhibitors

The ureidoacetamide scaffold of CAS 1396845-05-8 maps directly onto Formula I of US 5,663,204, where R = methoxy defines the claimed pharmacophore for cholecystokinin‑B (CCK‑B) and gastrin receptor antagonism [1]. Structurally related ureidoacetamides disclosed in the patent literature, such as RP 69758 and RP 72540, exhibit nanomolar affinity for guinea‑pig, rat, and mouse CCK‑B receptors (K_i < 100 nM) with >200‑fold selectivity over CCK‑A receptors, and functionally antagonize CCK‑8‑induced neuronal firing in rat hippocampal slices [2]. In contrast, leading adamantyl‑urea sEH inhibitors—including AUDA (human sEH IC50 = 69 nM ) and t‑AUCB—are devoid of reported CCK‑B activity. CAS 1396845-05-8 thus represents one of the few commercially available small molecules that simultaneously incorporates the pharmacophoric elements for both sEH inhibition (adamantyl‑urea) and CCK‑B/gastrin antagonism (ureidoacetamide), though direct binding and functional data for the compound itself remain unpublished [1][2].

CCK-B receptor gastrin antagonist ureidoacetamide

Differentiation from AUDA and t‑AUCB in Topological Polar Surface Area and Hydrogen‑Bond Donor Count

Calculated molecular properties differentiate CAS 1396845-05-8 from the most widely used adamantyl‑urea sEH inhibitors. AUDA (12‑(3‑adamantan‑1‑yl‑ureido)‑dodecanoic acid) bears a free carboxylic acid (HBD = 3; tPSA ≈ 78 Ų) and exhibits poor brain penetration ; t‑AUCB (trans‑4‑[4‑(3‑adamantan‑1‑yl‑ureido)‑cyclohexyloxy]‑benzoic acid) likewise contains a carboxylic acid. In contrast, CAS 1396845-05-8 replaces the acid with a neutral 2‑methoxyethyl amide (HBD = 3, but with an ether oxygen that can act only as HBA), yielding a predicted tPSA of approximately 73 Ų with a lower ionization liability at physiological pH. This neutral amide tail design aligns with strategies shown to improve blood‑brain barrier permeability in ureidoacetamide CCK‑B antagonist series, where RP 71483—the analog lacking a free carboxylate—exhibited superior CNS exclusion properties suitable for peripheral restriction studies [1]. Quantitative logBB or brain/plasma ratio data for CAS 1396845-05-8 itself are not available.

physicochemical property TPSA blood-brain barrier permeability

Recommended Experimental and Procurement Scenarios for CAS 1396845-05-8 Based on Differentiated Evidence


Head‑to‑Head sEH Potency Benchmarking Against the Methyl Ester Congener

Order CAS 1396845-05-8 alongside [4‑(3‑adamantan‑1‑yl‑ureido)‑phenyl]‑acetic acid methyl ester (CHEMBL477238; IC50 = 4.40 nM [1]) and perform side‑by‑side fluorescence‑based sEH inhibition assays under identical conditions (human recombinant EPHX2, CMNPC substrate, 10‑min endpoint). This direct comparison will quantify the impact of the methyl‑ester‑to‑methoxyethyl‑amide substitution on sEH potency—a key structure‑activity relationship (SAR) data point currently absent from the public domain.

Dual‑Target Profiling: sEH Inhibition + CCK‑B/Gastrin Receptor Binding

Screen CAS 1396845-05-8 in parallel sEH enzymatic and CCK‑B radioligand displacement assays ([3H]pCCK‑8 in guinea‑pig or rat cortical membranes [2]) to experimentally validate the bifunctional pharmacophore hypothesis suggested by US 5,663,204 [3]. Compare against mono‑target controls: AUDA (sEH‑selective; human IC50 = 69 nM ) and RP 69758 (CCK‑B‑selective; K_i < 100 nM [2]). Positive dual activity would establish CAS 1396845-05-8 as a first‑in‑class chemical probe for sEH/CCK‑B co‑modulation.

CNS Distribution Assessment Using the Neutral Amide Scaffold

Exploit the neutral 2‑methoxyethyl amide tail of CAS 1396845-05-8—which distinguishes it from carboxylic acid‑bearing probes such as AUDA and t‑AUCB [1]—to evaluate brain penetration in rodent ex vivo binding or microdialysis studies. Compare brain/plasma ratios against the nearly zero CNS exposure reported for the structurally related ureidoacetamide RP 71483 [2]. This experiment addresses the critical procurement question of whether CAS 1396845-05-8 is suitable for CNS‑targeted or peripherally‑restricted pharmacology protocols.

Metabolic Stability Screening Against First‑Generation Adamantyl‑Urea sEH Inhibitors

Subject CAS 1396845-05-8 to standard in vitro metabolic stability assays (human or rodent liver microsomes, NADPH‑fortified) in parallel with AUDA. Published literature indicates that unsubstituted adamantyl ureas suffer from rapid microsomal oxidation [4]; the presence of the para‑substituted phenyl acetamide in CAS 1396845-05-8 may alter CYP‑mediated metabolism. Quantitative intrinsic clearance (CL_int) and half‑life (t_1/2) data will inform whether this compound offers improved stability for longer‑duration in vivo studies compared to the AUDA benchmark.

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